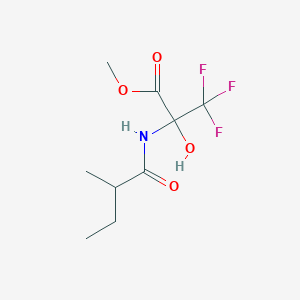
methyl 3,3,3-trifluoro-2-hydroxy-N-(2-methylbutanoyl)alaninate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3,3,3-trifluoro-2-hydroxy-N-(2-methylbutanoyl)alaninate is a complex organic compound with the molecular formula C9H14F3NO5 It is characterized by the presence of trifluoromethyl and hydroxy groups, which contribute to its unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3,3,3-trifluoro-2-hydroxy-N-(2-methylbutanoyl)alaninate typically involves multiple steps. One common approach is the reaction of 3,3,3-trifluoro-2-hydroxypropionic acid with methylamine in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pressure to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow techniques and advanced purification methods to obtain high-purity products.
化学反応の分析
Types of Reactions
Methyl 3,3,3-trifluoro-2-hydroxy-N-(2-methylbutanoyl)alaninate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学的研究の応用
Methyl 3,3,3-trifluoro-2-hydroxy-N-(2-methylbutanoyl)alaninate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of methyl 3,3,3-trifluoro-2-hydroxy-N-(2-methylbutanoyl)alaninate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. The hydroxy group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.
類似化合物との比較
Similar Compounds
- Methyl 3,3,3-trifluoro-2-hydroxy-2-trifluoromethylpropionate
- Methyl 3,3,3-trifluoro-2-oxopropanoate
- Methyl 3,3,3-trifluoropyruvate
Uniqueness
Methyl 3,3,3-trifluoro-2-hydroxy-N-(2-methylbutanoyl)alaninate is unique due to the presence of both trifluoromethyl and hydroxy groups, which confer distinct chemical properties. Its specific structure allows for unique interactions with biological targets, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
327098-84-0 |
|---|---|
分子式 |
C9H14F3NO4 |
分子量 |
257.21 g/mol |
IUPAC名 |
methyl 3,3,3-trifluoro-2-hydroxy-2-(2-methylbutanoylamino)propanoate |
InChI |
InChI=1S/C9H14F3NO4/c1-4-5(2)6(14)13-8(16,7(15)17-3)9(10,11)12/h5,16H,4H2,1-3H3,(H,13,14) |
InChIキー |
KWXHNPFNVYAWSD-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C(=O)NC(C(=O)OC)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


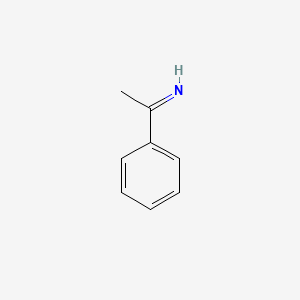
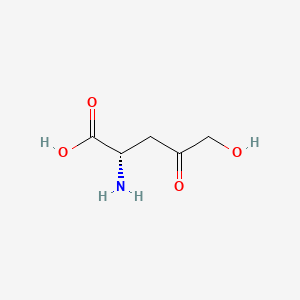
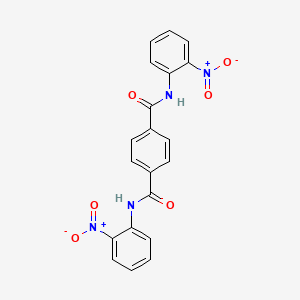

![Ethyl 4-[[2-chloro-5-(trifluoromethyl)phenyl]carbamoylamino]benzoate](/img/structure/B14161671.png)
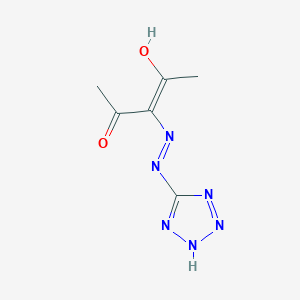
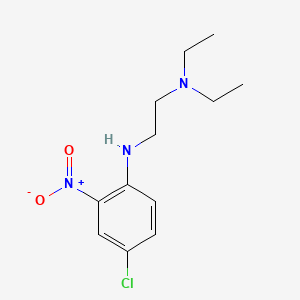
![{2-[(Diphenylphosphoryl)methoxy]phenyl}(diphenyl)phosphane oxide](/img/structure/B14161695.png)
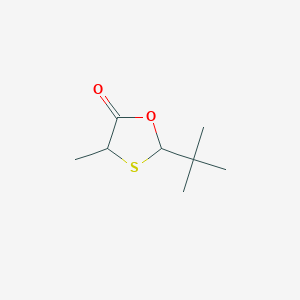
![6,6-Dimethyl-5,7-dinitro-2-(pyridin-2-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B14161699.png)
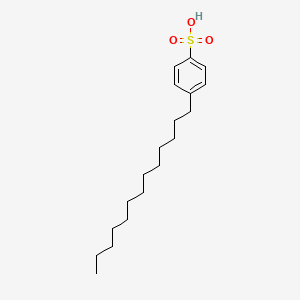
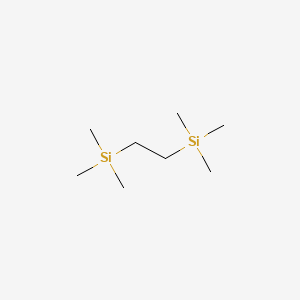
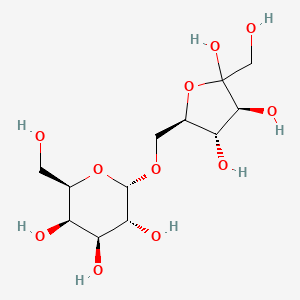
![4-(4-Fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B14161724.png)
